3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester
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Overview
Description
3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H16B2BrFO4. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-bromo-2-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Substituted Phenyl Compounds: Formed from substitution reactions.
Scientific Research Applications
3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic Acid: Similar in structure but lacks the pinacol ester group.
3-Fluorophenylboronic Acid: Similar in structure but lacks the bromine atom.
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine and fluorine atoms.
Uniqueness
3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine atoms, which provide additional sites for functionalization and enhance its reactivity in various chemical reactions. The pinacol ester group also improves the stability and solubility of the compound, making it more versatile in synthetic applications .
Properties
IUPAC Name |
[4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELXWNDMLJVYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)B(O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16B2BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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